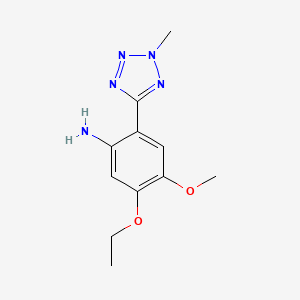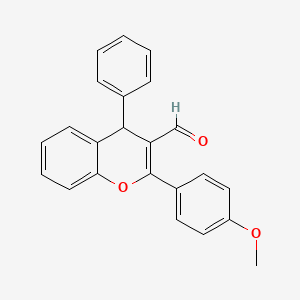
2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde, also known as MPPC, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the family of chromene derivatives, which have been found to exhibit a wide range of biological activities. MPPC has been shown to have significant potential as a research tool in various fields, including medicinal chemistry, drug discovery, and biochemistry.
作用机制
The exact mechanism of action of 2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde is still under investigation. However, it has been suggested that this compound exerts its biological effects through the modulation of various signaling pathways, including the PI3K/Akt and MAPK pathways. This compound has also been shown to have a direct effect on cellular metabolism, including the regulation of mitochondrial function and oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which may help to protect cells from oxidative damage. This compound has also been found to have anti-inflammatory properties, which may help to reduce inflammation in various tissues and organs. Additionally, this compound has been shown to have anticancer activity, which may help to inhibit the growth and spread of cancer cells.
实验室实验的优点和局限性
2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde has several advantages as a research tool. It is relatively easy to synthesize and can be modified to produce a wide range of derivatives. This compound has also been found to be relatively stable under a variety of conditions, which makes it suitable for use in a wide range of experiments. However, there are also some limitations to the use of this compound in lab experiments. For example, it can be difficult to obtain large quantities of this compound, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde. One area of focus is the development of new derivatives of this compound with enhanced biological activity. Another area of focus is the investigation of the mechanism of action of this compound, which may help to identify new targets for therapeutic intervention. Additionally, there is a need for further research on the potential applications of this compound in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
合成方法
2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde can be synthesized using a variety of methods, including the Pechmann condensation reaction. This reaction involves the condensation of a phenol derivative and a β-ketoester in the presence of a Lewis acid catalyst. The resulting product is a chromene derivative, which can be further modified to produce this compound.
科学研究应用
2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
属性
IUPAC Name |
2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O3/c1-25-18-13-11-17(12-14-18)23-20(15-24)22(16-7-3-2-4-8-16)19-9-5-6-10-21(19)26-23/h2-15,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJVPEJYTPXWRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(C3=CC=CC=C3O2)C4=CC=CC=C4)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

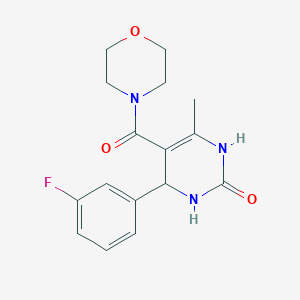

![1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B4895602.png)
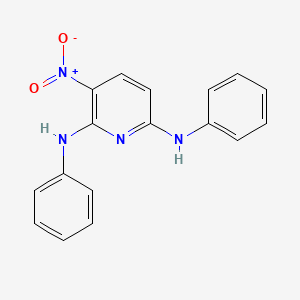
![5-cyclohexyl-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4895620.png)
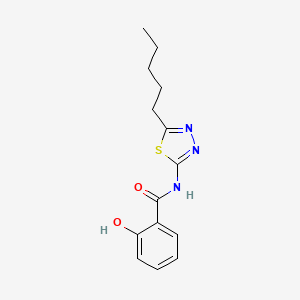
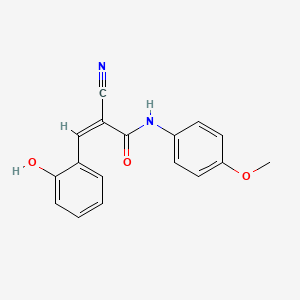

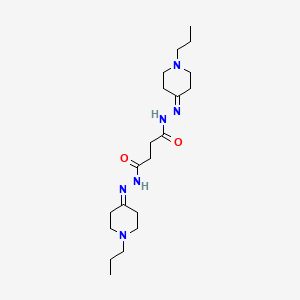
![1-[4-(1-methyl-1-phenylethyl)phenoxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B4895675.png)
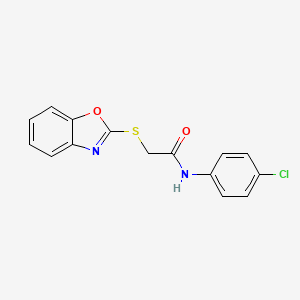
![3-[3-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4895678.png)
![2-chloro-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4895682.png)
